2-(2-((3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)methyl)but-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium
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Overview
Description
3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is a complex organic compound characterized by its unique structure, which includes multiple benzothiazole rings and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole rings, followed by the introduction of the ethyl and methyl groups. The final step involves the addition of the sulfonate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzothiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A compound with similar structural features but different functional groups.
Dichloroaniline: Another compound with a benzothiazole ring but different substituents.
Uniqueness
3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is unique due to its specific combination of benzothiazole rings and sulfonate group, which confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
66096-08-0 |
---|---|
Molecular Formula |
C27H32N2O3S3 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
3-[2-[(Z)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C27H32N2O3S3/c1-6-21(16-26-28(7-2)22-13-18(3)9-10-24(22)33-26)17-27-29(11-8-12-35(30,31)32)23-14-19(4)20(5)15-25(23)34-27/h9-10,13-17H,6-8,11-12H2,1-5H3 |
InChI Key |
GUNWUUGCMQOMAX-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C/C1=[N+](C2=C(S1)C=C(C(=C2)C)C)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)C)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=C(C(=C2)C)C)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)C)CC |
Origin of Product |
United States |
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